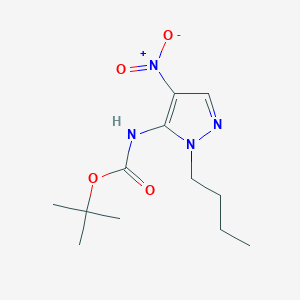

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-butyl-4-nitropyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-6-7-15-10(9(8-13-15)16(18)19)14-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUIDKQXZSEKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate in Heterocyclic Scaffold Design

Topic: Strategic Utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate in Heterocyclic Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Masked" Scaffold

In the high-stakes arena of drug discovery, t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2171317-26-1) represents more than a simple intermediate; it is a strategic "masked" scaffold .

While 4,5-diaminopyrazoles are the requisite precursors for biologically active fused systems like pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil analogs) and pyrazolo[3,4-b]pyridines , they are notoriously unstable, prone to oxidation and polymerization. This carbamate derivative solves the stability bottleneck by "locking" the 5-amine with a Boc group and stabilizing the electron-deficient core with a 4-nitro group.

This guide details the technical utility of this compound, providing validated pathways for its conversion into high-value heterocyclic libraries used in PDE5 inhibition and kinase modulation.

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:

-

4-Nitro Group (Electron Withdrawing): Deactivates the pyrazole ring, preventing premature oxidation and directing nucleophilic attacks during subsequent cyclizations. It serves as the latent source of the N4-amine.

-

5-N-Boc Group (Steric & Electronic Guard): The tert-butoxycarbonyl (Boc) group attenuates the nucleophilicity of the N5-amine. This allows for chemoselective transformations elsewhere on the molecule (e.g., C3-H activation) without engaging the amine.

-

1-Butyl Chain (Lipophilic Anchor): Unlike the methyl group in Sildenafil, the butyl chain increases lipophilicity (LogP), probing larger hydrophobic pockets in enzyme active sites (e.g., the hydrophobic Q-pocket in kinases).

The Stability Advantage

Free 4,5-diaminopyrazoles turn black/tarry upon exposure to air due to the formation of azo-oligomers. The t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate is a stable, crystalline solid, allowing researchers to store the "potential energy" of the diamine until the exact moment of cyclization.

Synthetic Utility & Divergent Pathways

The true power of this intermediate lies in its ability to serve as a divergence point. It can be processed through two distinct mechanistic pathways.

Pathway A: The Classical "Deprotect-Reduce-Cyclize" (DRC) Sequence

This is the standard route for generating fused bicyclic systems.

-

Deprotection: Acidic cleavage of the Boc group.

-

Reduction: Catalytic hydrogenation of the nitro group to generate the unstable 4,5-diamine in situ.

-

Cyclization: Immediate condensation with 1,3-electrophiles.

Pathway B: Late-Stage Functionalization (C-H Activation)

Recent advances in palladium catalysis allow for the direct arylation of the C3 position while the protecting groups are intact. The Boc group prevents catalyst poisoning by the free amine.

Figure 1: Divergent synthetic pathways. Pathway A yields the standard core, while Pathway B allows for C3 diversification prior to ring closure.

Experimental Protocols

Protocol 1: Controlled Deprotection (Boc Removal)

Rationale: Strong acids like HCl can sometimes degrade the pyrazole ring if heating is uncontrolled. TFA is preferred for mild cleavage.

Materials:

-

Substrate: 1.0 eq (e.g., 10 mmol)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Reagent: Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the carbamate in DCM (5 mL per mmol) at 0°C.

-

Add TFA dropwise (10-20 eq). Note: Excess TFA drives the equilibrium.

-

Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the amine is more polar).

-

Critical Step: Evaporate volatiles in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the trifluoroacetate salt.

-

Dry over Na₂SO₄ and concentrate to yield 1-butyl-4-nitro-1H-pyrazol-5-amine as a yellow solid.

Protocol 2: "Just-in-Time" Nitro Reduction

Rationale: The resulting diamine is air-sensitive. This reduction should be performed immediately before the cyclization step.

Materials:

-

Substrate: 1-butyl-4-nitro-1H-pyrazol-5-amine

-

Catalyst: 10% Pd/C (50% wet)

-

Solvent: Methanol or Ethanol

-

Hydrogen Source: H₂ balloon (1 atm)

Procedure:

-

Purge the reaction vessel with Nitrogen.

-

Add the substrate and solvent (0.1 M concentration).

-

Add Pd/C (10 wt% loading).

-

Switch to Hydrogen atmosphere (balloon). Stir vigorously at RT for 4-12 hours.

-

Filtration: Filter through Celite® under an inert atmosphere (Argon/Nitrogen) if possible.

-

Immediate Use: The filtrate containing 1-butyl-4,5-diaminopyrazole should be immediately reacted with the cyclization partner (e.g., a diketone or aldehyde) without isolation.

Applications in Drug Discovery[1]

PDE5 Inhibitors (Sildenafil/Vardenafil Analogs)

The 1-butyl-pyrazolo[4,3-d]pyrimidine scaffold is a direct homolog of Sildenafil (Viagra).

-

Mechanism: The pyrazole ring mimics the guanine base of cGMP.

-

SAR Insight: Changing the N1-methyl (Sildenafil) to N1-butyl increases the lipophilicity, potentially improving membrane permeability or altering metabolic clearance rates.

Kinase Inhibitors

Fused pyrazoles are "privileged structures" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).

-

Application: The 1-butyl group can occupy the solvent-exposed region or specific hydrophobic pockets (Gatekeeper residues) in ATP-binding sites.

-

Workflow: Use the carbamate to synthesize a library of 3-substituted pyrazolo-pyrimidines to screen against a panel of tyrosine kinases.

Data Summary: Comparison of N1-Substituents

| Substituent | LogP (Approx) | Steric Bulk | Primary Application |

| Methyl | 0.5 | Low | Sildenafil (Standard) |

| Propyl | 1.5 | Medium | Aildenafil (Analog) |

| Butyl | 2.0 | High | Deep Pocket Probing / SAR |

| t-Butyl | 1.9 | High/Rigid | Steric Clash Studies |

References

-

Gangjee, A., et al. (2021).[1] "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents: Synthesis, structure–activity relationship, in vitro and in vivo evaluation." Bioorganic & Medicinal Chemistry. Link

-

Aggarwal, R., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 40152209, tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate (Analog)." PubChem. Link

-

BLDpharm. (2024). "Product Datasheet: tert-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate." Commercial Catalog. Link

-

Gevorgyan, A. (2015). "Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes." University of Rostock Dissertation. Link

Sources

Methodological & Application

Application Notes and Protocols for the Boc-Deprotection of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Introduction and Strategic Overview

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, for the protection of amine functionalities. Its widespread use stems from its robustness towards nucleophilic and basic conditions, combined with its facile removal under acidic conditions.[1][2][3] This application note provides a detailed guide for the deprotection of t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate to yield 1-butyl-4-nitro-1H-pyrazol-5-amine, a valuable intermediate for pharmaceutical and materials science research.

The subject molecule presents a unique chemical landscape. The Boc group is attached to a nitrogen on a pyrazole ring, which is rendered significantly electron-deficient by a conjugated nitro group at the C4 position. This electronic feature profoundly influences the reactivity of the carbamate, altering the kinetics and optimal conditions for its removal compared to standard aliphatic or electron-rich aromatic systems. This guide will explore the mechanistic underpinnings of various deprotection strategies, from classical acidic methods to milder, selective alternatives, providing researchers with the rationale to select and execute the most appropriate protocol.

Target Transformation:

| Starting Material | Product |

| t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate | 1-Butyl-4-nitro-1H-pyrazol-5-amine |

| Physicochemical Properties | |

| Starting Material Formula | C₁₃H₂₂N₄O₄ |

| Starting Material Mol. Wt. | 298.34 g/mol |

| Product Formula | C₈H₁₂N₄O₂ |

| Product Mol. Wt. | 196.21 g/mol |

Core Concepts: Deprotection Mechanisms

A foundational understanding of the reaction mechanism is critical for troubleshooting and adapting protocols. Two primary pathways are relevant for the deprotection of the target substrate.

Acid-Catalyzed E1-Type Elimination

This is the canonical pathway for Boc deprotection.[4][5] The reaction proceeds through a three-step sequence:

-

Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, activating it as a good leaving group.

-

Fragmentation: The C-O bond cleaves heterolytically to release a highly stable tert-butyl cation and a transient carbamic acid intermediate. This step is typically rate-determining.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[4]

The generated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or alkylate sensitive functional groups on the substrate or product.[6][7]

Caption: Acid-catalyzed deprotection via an E1-type mechanism.

Influence of the Nitro-Pyrazole System: The potent electron-withdrawing effect of the 4-nitro group destabilizes the carbamate. This electronic destabilization can accelerate the fragmentation step, potentially allowing for faster reaction times or the use of milder acidic conditions compared to electron-rich systems.[8][9]

Nucleophilic Acyl Substitution (Alternative Pathway)

For highly activated systems, such as N-Boc protected pyrazoles, an alternative mechanism involving nucleophilic attack at the carbamate carbonyl can be operative.[10][11] The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by mild nucleophiles. This pathway avoids the generation of strong acids and electrophilic cations, offering a significant advantage in terms of selectivity and functional group tolerance.

Methodology I: Standard Acid-Catalyzed Deprotection

This approach is robust, fast, and generally high-yielding. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the desired salt form of the final product and downstream processing considerations.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong, volatile acid that provides clean and rapid deprotection. The reaction is often complete within 1-3 hours at room temperature.[1][12]

Materials:

-

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

(Optional) Scavenger: Anisole or Triethylsilane (TES)

Procedure:

-

Dissolve the Boc-protected pyrazole (1.0 eq) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

(Optional) If the substrate is suspected to be sensitive to alkylation, add a scavenger such as anisole (2-5 eq) to the solution to trap the generated tert-butyl cation.[13]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the vessel.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

-

Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Carefully neutralize any remaining acid by washing the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is a common and cost-effective alternative to TFA. The product is typically isolated as the hydrochloride salt, which can be advantageous for stability and handling.[8][14]

Materials:

-

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

-

4 M HCl in 1,4-Dioxane solution

-

Diethyl ether

-

(Optional) Methanol or Ethyl Acetate

Procedure:

-

Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if solubility in dioxane is limited. Otherwise, proceed directly.

-

To the substrate (or its solution), add an excess of 4 M HCl in 1,4-dioxane (10-20 eq of HCl) at room temperature with stirring.

-

Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt may precipitate from the solution.

-

Monitor the reaction progress by TLC or LC-MS (after quenching a small aliquot with base).

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product hydrochloride salt fully.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

-

Dry the solid under vacuum to yield the 1-butyl-4-nitro-1H-pyrazol-5-amine hydrochloride salt.

-

If the free amine is desired, the salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃, NaOH) followed by extraction with an organic solvent.

Caption: A generalized workflow for Boc-deprotection experiments.

Methodology II: Selective and Mild Deprotection

For substrates containing other acid-sensitive functional groups or when orthogonality is required, milder methods are preferable. The unique electronic nature of the nitro-pyrazole system opens the door to such a selective protocol.

Protocol 3: Selective Deprotection using Sodium Borohydride (NaBH₄) in Ethanol

Recent literature has demonstrated that N-Boc protected pyrazoles and imidazoles can be selectively deprotected using NaBH₄ in ethanol at room temperature.[10][11] This method is exceptionally mild and offers excellent orthogonality, leaving Boc-protected aliphatic amines untouched. The reaction likely proceeds via nucleophilic attack of an ethoxide or borohydride species on the activated carbamate carbonyl.

Materials:

-

t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

-

Ethanol (EtOH), 200 proof

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the Boc-protected pyrazole (1.0 eq) in ethanol (95% or absolute) to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution at room temperature. Caution: NaBH₄ reacts with ethanol to produce hydrogen gas. Ensure adequate ventilation.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion (e.g., 4-24 h).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue between ethyl acetate and water.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product as necessary, typically via silica gel chromatography.

Summary and Comparison of Methods

| Method | Reagents | Conditions | Pros | Cons | Best For |

| TFA/DCM | Trifluoroacetic Acid, DCM | 0 °C to RT, 1-3 h | Fast, reliable, high-yielding | Harshly acidic, corrosive, requires scavengers for sensitive substrates | Rapid, scalable deprotection of robust molecules. |

| HCl/Dioxane | 4 M HCl in Dioxane | RT, 1-4 h | Cost-effective, product isolated as stable HCl salt | Harshly acidic, may require co-solvent | Cases where the final product is desired as a hydrochloride salt. |

| NaBH₄/EtOH | Sodium Borohydride, Ethanol | RT, 4-24 h | Exceptionally mild, highly selective for activated N-Boc groups, orthogonal | Slower reaction times, reagent stoichiometry may need optimization | Deprotection in the presence of acid-sensitive groups or other Boc-amines. |

| Thermal | High-boiling solvent (e.g., Toluene, TFE) | 180-240 °C, 10-60 min | Acid-free, useful for continuous flow processes[15][16] | High temperatures can degrade sensitive molecules, requires special equipment | Acid-intolerant substrates or integration into flow chemistry synthesis.[12][15] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient acid/reagent, short reaction time, low temperature. | Increase stoichiometry of the deprotecting agent, prolong reaction time, or gently warm the reaction (for acidic methods). |

| Side Product Formation | Alkylation by t-butyl cation (acidic methods). | Add a scavenger like anisole, triethylsilane, or thioanisole to the reaction mixture.[6][13] |

| Low Recovery After Work-up | Product is water-soluble (especially as a salt). | For acidic methods, ensure complete neutralization before extraction. For highly polar amines, consider back-extraction from the aqueous layers or using a different work-up solvent like n-butanol. |

| Product Degradation | Substrate is unstable to the harsh conditions. | Switch to a milder method, such as the NaBH₄/EtOH protocol. Ensure reactions are run at the recommended temperature. |

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]

-

Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

-

Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24541–24549. [Link]

-

Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10137. [Link]

-

Asymmetric Synthesis. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24541–24549. [Link]

-

ResearchGate. (n.d.). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Kotsuki, H., et al. (1996). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 61(26), 9146–9147. [Link]

-

National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. PubChem. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic hydrogenation of the nitro group in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

This Application Note is designed for medicinal chemists and process development scientists. It addresses the chemoselective reduction of the nitro group in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate to yield the corresponding amine, t-Butyl (4-amino-1-butyl-1H-pyrazol-5-yl)carbamate .

Executive Summary

The reduction of 4-nitropyrazoles to 4-aminopyrazoles is a pivotal step in the synthesis of purine mimics, kinase inhibitors, and bicyclic pharmacological scaffolds (e.g., pyrazolo[4,3-d]pyrimidines). The specific challenge with the substrate t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate lies in the chemoselectivity required to reduce the nitro group (

This guide details a high-fidelity Catalytic Hydrogenation protocol using Palladium on Carbon (Pd/C) in neutral media. This method offers the highest atom economy and ease of workup compared to classical dissolving metal reductions (Fe/AcOH or Sn/HCl), which pose significant risks of Boc-deprotection due to acidic conditions.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis requires navigating two competing reactivities:

-

Nitro Reduction: Thermodynamically favorable but kinetically demanding; often requires metal catalysts or acidic proton sources.

-

Boc Stability: The tert-butyl carbamate moiety is stable to base and nucleophiles but highly labile to acids (e.g., HCl, TFA, AcOH at high temp).

Reaction Pathway & Logic

The selected strategy utilizes heterogeneous catalysis (Pd/C) under a hydrogen atmosphere.[1] Unlike chemical reductions using Zinc or Iron in acetic acid, catalytic hydrogenation proceeds in neutral alcoholic solvents (MeOH or EtOH), ensuring the complete preservation of the Boc group.

Experimental Protocols

Method A: Standard Catalytic Hydrogenation (Recommended)

Best for: Routine synthesis, high purity, and scalability.

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate | Starting Material |

| Catalyst | 10% Pd/C (50% wet) | Heterogeneous Catalyst |

| Solvent | Methanol (Anhydrous or HPLC grade) | Solvent |

| Hydrogen Source | Reductant | |

| Filter Aid | Celite® 545 | Catalyst Removal |

Step-by-Step Procedure

-

Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in Methanol (concentration ~0.1 M).

-

Note: Ethanol or Ethyl Acetate can be used if solubility is an issue, but Methanol usually offers the fastest kinetics for nitro reduction.

-

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate mass).

-

Safety Alert: Dry Pd/C is pyrophoric. It is safer to use "wet" Pd/C (containing ~50% water) or to wet the catalyst with a small amount of toluene/water before adding the flammable solvent.

-

-

Purging: Seal the flask with a rubber septum. Purge the system with Nitrogen (

) or Argon for 5 minutes to remove oxygen. -

Hydrogenation: Insert a balloon filled with Hydrogen gas (

) via a needle. Briefly vent the flask to replace the -

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Time: Typically 2–6 hours.

-

Monitoring: Monitor by TLC or LC-MS. The nitro group (

) is strongly UV active; the amine product is less intense and often stains positive with Ninhydrin. -

LC-MS Shift: Look for the mass change of

(Loss of

-

-

Workup:

-

Flush the flask with Nitrogen to remove Hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C.

-

Wash the Celite pad with Methanol.

-

Critical: Do not let the Pd/C filter cake dry out completely in air, as it can ignite. Keep it wet with water after filtration.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (Alternative)

Best for: Labs lacking H2 gas cylinders or for parallel synthesis.

-

Dissolve substrate in Methanol (0.1 M).

-

Add 10% Pd/C (10-20 wt%).

-

Add Ammonium Formate (

, 5.0 - 10.0 equiv) as a solid. -

Stir at Room Temperature or mild heat (40°C ).

-

Monitor and work up as in Method A.

Critical Control Points & Troubleshooting

The resulting product, t-Butyl (4-amino-1-butyl-1H-pyrazol-5-yl)carbamate , is an electron-rich ortho-diamine equivalent. These compounds are prone to oxidation (turning brown/black) upon prolonged air exposure.

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or low H2 pressure. | Add fresh catalyst (under N2 flow); increase pressure to 3 bar; ensure stirring is vigorous (gas-liquid mixing is rate-limiting). |

| Boc Deprotection | Acidic impurities in solvent or high temp. | Ensure Methanol is neutral. Do not use Acetic Acid. Keep Temp <40°C. |

| Product Discoloration | Oxidation of the diamine. | Store product under Argon/Nitrogen. Use immediately in the next step (e.g., cyclization). |

| Unknown Impurity (+16 mass) | Hydroxylamine intermediate ( | Reaction stopped too early. Continue hydrogenation. |

Workflow Decision Tree

References

- Boc Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

-

Nitro-Pyrazole Reduction

-

Standard Pd/C: Bagal, S. K., et al. "Synthesis of aminopyrazoles." Journal of Medicinal Chemistry, 2015.[6]

- Transfer Hydrogenation: Ram, S.; Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988, 91–95.

-

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Palladium on Carbon (wet). Link

Disclaimer: This protocol involves the use of hydrogen gas (flammable) and pyrophoric catalysts. All operations must be conducted in a fume hood with appropriate PPE.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Note: C-H Cross-Coupling & Functionalization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the strategic utilization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS: 2171317-26-1).[1] This scaffold is a critical intermediate for synthesizing fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines (common in kinase and PDE inhibitors).

While often viewed merely as a protected amine, this guide details its application as a substrate for Direct C-H Cross-Coupling , enabling rapid diversification at the C-3 position without prior halogenation.

Part 1: Strategic Overview & Reactivity Profile

The Scaffold Architecture

The molecule features a pyrazole core decorated with three distinct functionalities that dictate its reactivity in cross-coupling manifolds:

-

C-4 Nitro Group (

): A strong electron-withdrawing group (EWG).[1] It significantly acidifies the adjacent C-3 proton ( -

C-5 Boc-Carbamate (

): Acts as a removable directing group (DG).[1] Unlike a free amine, the carbamate prevents catalyst poisoning (N-coordination) and blocks the C-5 position, forcing regioselectivity to C-3. -

N-1 Butyl Chain: A fixed steric element that prevents N-arylation/alkylation side reactions, ensuring solubility in non-polar solvents (Toluene, Xylene) required for high-temperature coupling.

Primary Application: Palladium-Catalyzed Direct C-H Arylation

Traditional cross-coupling (Suzuki/Stille) requires a pre-halogenated scaffold. However, this specific carbamate is optimized for Direct C-H Arylation at the C-3 position.

-

Mechanism: The reaction proceeds via a

catalytic cycle involving a CMD mechanism. The carbonate/pivalate base deprotonates the C-3 position (activated by the C-4 nitro group) while coordinating to the Palladium center.[1] -

Regioselectivity: Exclusive to C-3 (C-5 is blocked; C-4 is substituted).

Part 2: Experimental Protocol (Direct C-H Arylation)

Objective: To couple t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate with an aryl bromide (

Reagents & Materials Table

| Component | Role | Equivalents | Recommended Reagent |

| Substrate | Nucleophile (C-H) | 1.0 equiv | t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate |

| Coupling Partner | Electrophile | 1.2 – 1.5 equiv | Aryl Bromide (electron-neutral or deficient preferred) |

| Catalyst | Metal Source | 5 – 10 mol% | |

| Ligand | Stabilization/Activity | 10 – 20 mol% | XPhos (Biaryl phosphine) or P(t-Bu)3 |

| Base | Proton Scavenger/CMD | 2.0 – 3.0 equiv | |

| Additive | CMD Promoter | 30 mol% | Pivalic Acid (PivOH) (Critical for C-H activation) |

| Solvent | Medium | 0.2 M Conc.[1][2] | Toluene or Xylene (anhydrous, degassed) |

Step-by-Step Methodology

Pre-Reaction Setup:

-

Dry all glassware in an oven at 120°C.

-

Use a Schlenk tube or a microwave vial with a crimp cap.

-

Critical: Ensure the Aryl Bromide does not contain acidic protons (e.g., free -OH, -NH2) unless protected, as they interfere with the CMD mechanism.

Protocol:

-

Charging: In a glovebox or under Argon flow, add the Substrate (1.0 equiv), Aryl Bromide (1.2 equiv),

(5 mol%), XPhos (10 mol%), and -

Additive Addition: Add Pivalic Acid (30 mol%). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

-

Solvation: Add anhydrous Toluene via syringe. Sparge with Argon for 5 minutes to remove dissolved Oxygen.

-

Reaction: Seal the vessel and heat to 110°C (oil bath) or 120°C (Microwave) for 16–24 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The Nitro group makes the product UV-active and often colored (yellow/orange), aiding detection.

Part 3: Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) pathway specific to this nitro-pyrazole scaffold.

Figure 1: The Nitro group at C-4 increases the acidity of the C-3 proton, facilitating the concerted metalation-deprotonation (CMD) by the Pivalate-Palladium complex.[1]

Part 4: Downstream Applications (Post-Coupling)

Once the C-3 position is functionalized, the scaffold serves as a precursor for fused bicyclic systems.

Workflow: Synthesis of Pyrazolo[4,3-d]pyrimidines

-

Deprotection: Treat the coupled product with TFA/DCM (1:1) to remove the Boc group, yielding the 5-amino-4-nitropyrazole.

-

Reduction: Reduce the Nitro group (

or -

Cyclization: Condense with:

-

Formamide

Pyrazolo[4,3-d]pyrimidine (unsubstituted). -

Urea/CDI

Pyrazolo[4,3-d]pyrimidin-7-one.[1]

-

Figure 2: Conversion of the cross-coupled scaffold into bioactive fused heterocycles.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor C-H acidity.[1] | Increase PivOH to 50 mol%. Switch to a more electron-rich ligand like BrettPhos or PCy3 to boost oxidative addition.[1] |

| Regioisomers (N-arylation) | Boc instability.[1][4] | Ensure temperature does not exceed 120°C. If Boc falls off, N-arylation dominates. Switch base to K3PO4 (milder). |

| Protodehalogenation | Reduction of Ar-Br.[1] | Ensure solvent is strictly anhydrous. Avoid alcohol solvents. |

| Black Precipitate | Pd aggregation. | Add catalytic n-Bu4NBr (TBAB) to stabilize Pd nanoparticles.[1] |

References

-

Iaroshenko, V. O., et al. (2014). "Regioselective and Guided C-H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 79(7), 2906–2915.[5]

- Key Insight: Establishes the C-4 Nitro group as a crucial directing element for C-3 aryl

-

Gevorgyan, A., et al. (2015). "Exploration of Transition-Metal-Catalyzed Direct C-H Arylation of Nitro-Substituted Heteroarenes.

- Key Insight: Detailed protocols for nitro-pyrazole functionaliz

-

Langer, P. (2019). "Metal-catalyzed direct arylation of 1,2-azoles." Advances in Heterocyclic Chemistry.

- Key Insight: Review of conditions for pyrazole C-H activ

-

PubChem Compound Summary. (2025). "tert-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate (CAS 2171317-26-1)."[1]

-

Key Insight: Verification of chemical structure and commercial availability.[3]

-

Sources

Application Notes and Protocols for the Scalable Synthesis of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Abstract

This comprehensive guide details a scalable, two-step synthesis for t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the regioselective N-alkylation of 4-nitro-1H-pyrazol-5-amine to yield 1-butyl-4-nitro-1H-pyrazol-5-amine, followed by the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This document provides not only detailed, step-by-step protocols but also elucidates the chemical principles and strategic considerations underpinning the chosen methodologies, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, functionalized 4-nitropyrazoles serve as critical building blocks for a diverse array of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[3][4] The target molecule, t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate, incorporates key structural motifs: a selectively N-alkylated pyrazole core, a directing nitro group, and a protected amine, making it a versatile precursor for further chemical elaboration.

This guide presents a robust and scalable synthetic route, focusing on practical execution and the rationale behind critical process parameters. The described protocols are designed to be self-validating, with in-process controls and purification strategies aimed at delivering high-purity material suitable for downstream applications.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from the commercially available 4-nitro-1H-pyrazol-5-amine. The primary challenge lies in the selective alkylation at the N1 position of the pyrazole ring, followed by a standard protection of the 5-amino group.

Caption: Overall synthetic workflow.

Part 1: Regioselective N-Butylation of 4-nitro-1H-pyrazol-5-amine

The N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield. The regioselectivity is governed by a combination of steric hindrance, electronic effects, and the reaction conditions (base and solvent).[5][6][7] In the case of 4-nitro-1H-pyrazol-5-amine, the presence of the amino group at the C5 position sterically encumbers the adjacent N1 nitrogen to some extent, but electronic factors also play a crucial role. To achieve a scalable and selective synthesis of the desired N1-butyl isomer, a strong, non-nucleophilic base in a polar aprotic solvent is employed.

Causality of Experimental Choices

-

Base (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H. This generates the pyrazolate anion, a potent nucleophile, without introducing competing nucleophiles into the reaction mixture. The use of NaH is known to favor N1 alkylation in many pyrazole systems.[8]

-

Solvent (Anhydrous DMF or THF): Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction. They effectively solvate the sodium cation of the pyrazolate salt, enhancing the nucleophilicity of the anion. Furthermore, their inert nature prevents participation in side reactions.

-

Alkylating Agent (1-Bromobutane): 1-Bromobutane is a readily available and reactive primary alkyl halide suitable for SN2 reactions. An iodide salt (e.g., NaI or KI) can be used as a catalyst to in-situ generate the more reactive 1-iodobutane via the Finkelstein reaction, potentially accelerating the alkylation.

-

Temperature Control: The initial deprotonation with NaH is exothermic due to the release of hydrogen gas and should be performed at a reduced temperature (0 °C) for safety and control. The subsequent alkylation is typically conducted at room temperature to a slightly elevated temperature to ensure a reasonable reaction rate.

Protocol 1: Synthesis of 1-butyl-4-nitro-1H-pyrazol-5-amine

Caption: Experimental workflow for N-butylation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 4-nitro-1H-pyrazol-5-amine | ≥97% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |

| 1-Bromobutane | ≥99% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Tech. |

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-nitro-1H-pyrazol-5-amine (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

-

Anion Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. The mixture may become a clearer solution as the sodium salt forms.

-

Alkylation: Add 1-bromobutane (1.2 eq) dropwise via a syringe, keeping the internal temperature below 10 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. The crude material will likely contain both N1 and N2 isomers. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the major, more polar N1-butyl isomer.

Expected Outcome: The N1-butyl isomer is expected as the major product. The yield of the purified product can range from 60-80%, depending on the efficiency of the chromatographic separation.

Part 2: Boc Protection of 1-butyl-4-nitro-1H-pyrazol-5-amine

The protection of the 5-amino group as a tert-butoxycarbonyl (Boc) carbamate is a standard and highly efficient transformation. The Boc group is robust under a variety of conditions but can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step synthesis.[1] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[9]

Causality of Experimental Choices

-

Protecting Agent ((Boc)₂O): Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc group. It is commercially available, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[10][11]

-

Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is inert and dissolves both the aminopyrazole substrate and (Boc)₂O.[12]

-

Base/Catalyst System (Triethylamine (TEA) and DMAP): Triethylamine acts as a base to scavenge the acidic proton generated during carbamate formation. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.[9][12]

Protocol 2: Synthesis of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Caption: Experimental workflow for Boc protection.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 1-butyl-4-nitro-1H-pyrazol-5-amine | Synthesized above | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-butyl-4-nitro-1H-pyrazol-5-amine (1.0 eq) in dichloromethane (10 mL per gram of amine).

-

Addition of Base and Catalyst: To the solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by a silica gel plug filtration to yield the final product as a solid.

Expected Outcome: The reaction is typically high-yielding (>90%), affording the desired t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate as a crystalline solid.

Summary of Scalable Synthesis Parameters

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purification Method |

| 1. N-Butylation | 4-nitro-1H-pyrazol-5-amine, NaH, 1-Bromobutane | DMF | 0 to RT | 12 - 24 | 60 - 80 | Flash Column Chromatography |

| 2. Boc Protection | 1-butyl-4-nitro-1H-pyrazol-5-amine, (Boc)₂O, TEA, DMAP | DCM | 0 to RT | 2 - 4 | >90 | Recrystallization / Filtration |

Conclusion

The synthetic pathway and detailed protocols provided herein offer a scalable and efficient method for the preparation of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. By carefully controlling the regioselectivity of the initial N-alkylation step and employing a robust Boc protection strategy, this valuable synthetic intermediate can be produced in high yield and purity. The principles and procedures outlined in this guide are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

-

Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

-

Di-tert-butyl dicarbonate. (2023). In Wikipedia. [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). Di-Tert-Butyl Dicarbonate. [Link]

- Dury, K. (1966). 4-nitropyrazoles. U.S.

- Faria, J. V., et al. (2017). Pyrazole-containing compounds as anticancer agents: A patent review (2010-2015).

-

PubChem. 4-nitro-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

- PubChem. t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate. National Center for Biotechnology Information.

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. (2013).

- Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt. (2013). U.S.

-

Zheng, S.-L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7977-7986. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

-

Zheng, S.-L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 177-189. [Link]

-

Hebeisen, P. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

de la Torre, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1215. [Link]

-

O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

Sources

- 1. US8785656B2 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt - Google Patents [patents.google.com]

- 2. An efficient reaction for the synthesis of functionalized pyrazoles | Sciety [sciety.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 10. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. EP2628730A1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate via recrystallization. The content is structured in a question-and-answer format to directly address common and complex issues, moving from foundational knowledge to advanced troubleshooting.

Section 1: Understanding the Molecule - The Key to Rational Solvent Selection

Before troubleshooting, it is critical to understand the structural characteristics of the target molecule, as these directly dictate its solubility behavior.

Q: What structural features of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate influence solvent selection?

A: The molecule possesses a combination of polar and non-polar functional groups, placing it in an intermediate polarity range. A rational approach to solvent selection begins with analyzing these features:

-

Polar Moieties:

-

Nitro Group (-NO₂): Strongly polar and electron-withdrawing.

-

Carbamate Group (-NHCOO-): Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Pyrazole Ring: A polar aromatic heterocycle.

-

-

Non-Polar Moieties:

-

t-Butyl Group (-C(CH₃)₃): A bulky, highly non-polar group.

-

n-Butyl Group (-CH₂CH₂CH₂CH₃): A flexible, non-polar alkyl chain.

-

This duality is the primary reason that finding a single, ideal recrystallization solvent can be challenging. The molecule is too non-polar for highly polar solvents like water and too polar for purely non-polar solvents like hexanes. This understanding guides us toward solvents of intermediate polarity or, more likely, a mixed-solvent system.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of recrystallization strategy.

Q: What is the primary goal of a recrystallization solvent?

A: The ideal solvent or solvent system must fulfill a critical requirement: the compound of interest should be highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2][3] This differential solubility is the thermodynamic driving force for crystallization and purification.

Q: What are some good starting solvents to screen for this compound?

A: Based on the molecule's intermediate polarity, the most promising candidates are:

-

Alcohols: Ethanol, Methanol, Isopropanol.

-

Esters: Ethyl acetate.

-

Ketones: Acetone.

-

Ethers: Tetrahydrofuran (THF).

It is often beneficial to consider solvent pairs for a mixed-solvent recrystallization.[4] Promising pairs include Ethyl acetate/Hexanes or Ethanol/Water, where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" or "anti-solvent" (the compound is insoluble in it).[5]

Q: How much solvent should I use?

A: The goal is to create a saturated solution at the boiling point of the solvent.[1] Therefore, you should use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Using an excessive amount of solvent is a common error that leads to significantly reduced or no yield, as the solution never becomes saturated enough for crystals to form upon cooling.[6][7]

Section 3: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental problems, explaining the underlying causes and providing actionable protocols.

Q: My compound will not dissolve, even in the boiling solvent. What should I do?

A: Cause & Analysis: This indicates that the solvent is too non-polar or simply a poor solvent for your compound, even at high temperatures. The intermolecular forces between the solvent molecules are stronger than the forces they can form with your solute.

Solutions:

-

Select a More Polar Solvent: If you are using a solvent like toluene or hexanes, switch to a more polar option like ethyl acetate or isopropanol.

-

Consider a Mixed-Solvent System: If the compound is partially soluble, you may be able to use a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., THF, acetone) and then add a "poor" hot solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool.[8]

Q: My compound dissolves in the solvent at room temperature. Is this a problem?

A: Cause & Analysis: Yes, this is a significant issue. If the compound is readily soluble at room temperature, there will be little to no driving force for it to crystallize upon cooling.[3] A large portion of your product will remain in the "mother liquor," leading to a very poor yield.[6]

Solutions:

-

Choose a Less Polar Solvent: The solvent is too "good" or too polar. If you are using methanol, try ethanol or isopropanol. If using ethyl acetate, consider trying it as part of a mixed system with hexanes.

-

Volume Reduction: If you have already dissolved the compound, you can try to evaporate some of the solvent under reduced pressure (e.g., using a rotary evaporator) to concentrate the solution and force crystallization.[7]

Q: The compound has "oiled out" instead of forming crystals. How can I fix this?

A: Cause & Analysis: Oiling out is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[9] It can also be caused by impurities depressing the melting point of your compound or by cooling the solution too rapidly.

Solutions:

-

Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[7]

-

Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of crystals over oil.[7][9]

-

Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

-

Scratching/Seeding: Once the solution has cooled slightly, try to induce crystallization by scratching the inside surface of the flask with a glass rod at the air-liquid interface or by adding a tiny "seed crystal" of the pure compound.[1][6] This provides a nucleation point for crystal growth.

Q: I've cooled the solution, but no crystals have formed. What's next?

A: Cause & Analysis: This can be due to two primary reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to begin crystallization.[7]

Solutions:

-

Induce Nucleation:

-

Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently evaporate a portion of the solvent and attempt to cool the more concentrated solution again.[7]

-

Extended Cooling: Cool the solution in an ice-water bath, and if necessary, in a freezer (ensure your solvent's freezing point is below the freezer temperature).

-

Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a "poor" solvent (in which the compound is insoluble) dropwise until turbidity persists. This drastically reduces the solubility and can force crystallization.

Section 4: Experimental Protocols & Data

Protocol 4.1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable recrystallization solvent using a small amount of crude material.

-

Place approximately 20-30 mg of the crude t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexanes, water) dropwise at room temperature, swirling after each addition.[10]

-

Observation 1 (Room Temp): Note if the solid dissolves readily. If it does, that solvent is unsuitable as a single-solvent system.[3]

-

If the solid does not dissolve at room temperature, heat the test tube in a water or sand bath until the solvent boils. Continue adding the hot solvent dropwise until the solid just dissolves.

-

Observation 2 (Hot): Note the solubility in the hot solvent. If a large volume of solvent is required, it is a poor solvent. If it remains insoluble, it is unsuitable.

-

Allow the tubes that showed good solubility in hot solvent to cool slowly to room temperature, then place them in an ice bath.

-

Observation 3 (Cold): Observe the quantity and quality of the crystals formed. The ideal solvent is one in which the compound was insoluble at room temperature but soluble when hot, and which produces a large number of crystals upon cooling.[2]

Data Summary: Common Recrystallization Solvents

| Solvent | Boiling Point (°C) | Relative Polarity Index | Notes |

| Water | 100 | 10.2 | Unlikely to work alone due to non-polar groups. Good anti-solvent for alcohols. |

| Methanol | 65 | 6.6 | May be too effective a solvent; risk of low recovery. |

| Ethanol | 78 | 5.2 | Good starting point. Balances polarity well. Often used with water.[4][5] |

| Isopropanol (IPA) | 82 | 4.3 | Less polar than ethanol; may offer better recovery. |

| Acetone | 56 | 5.4 | Good solvent, but low boiling point can lead to rapid evaporation. |

| Ethyl Acetate (EtOAc) | 77 | 4.3 | Excellent starting point. Often paired with hexanes.[4] |

| Tetrahydrofuran (THF) | 66 | 4.2 | Can be difficult to remove from crystals due to peroxide formation risk. |

| Toluene | 111 | 2.4 | May be effective if impurities are highly polar. High boiling point risks oiling out. |

| Hexanes | 69 | 0.0 | Unlikely to work alone. Excellent as an anti-solvent with more polar solvents. |

Section 5: Visualization of Workflows

Workflow for Solvent Selection

Caption: Decision workflow for selecting an optimal recrystallization solvent system.

Troubleshooting Crystallization Failure

Caption: A logical decision tree for troubleshooting common recrystallization failures.

References

-

Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

-

Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]

-

Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

-

tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

tert-Butyl 4-nitrophenylcarbamate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual. (2010). MIT OpenCourseWare. Retrieved from [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Recrystallization [wiredchemist.com]

- 10. m.youtube.com [m.youtube.com]

Technical Support: Troubleshooting Low Purity in t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate

Executive Summary

Synthesizing t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate presents a classic "push-pull" electronic conflict. You are attempting to protect an amine at the C5 position, but the nitro group at C4 is a strong electron-withdrawing group (EWG). This drastically reduces the nucleophilicity of the amine, often leading to stalled reactions or forcing the use of aggressive catalysis that results in side reactions (Bis-Boc formation).

This guide moves beyond standard textbook protocols to address the specific electronic and steric challenges of nitro-substituted aminopyrazoles .

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, we must visualize the electronic environment. The nitro group (

-

Consequence 1 (Low Conversion): Standard conditions (

+ TEA/DCM) will likely fail or take days. The amine is simply not nucleophilic enough to attack the dicarbonate. -

Consequence 2 (Bis-Boc Formation): To overcome deactivation, you likely added DMAP (4-dimethylaminopyridine).[1] While effective, DMAP creates a hyper-electrophilic

-acylpyridinium species that can react twice with the amine, forming the impurity di-t-butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)imidodicarbonate (Bis-Boc).

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "Bis-Boc Trap" that leads to purity issues.

Caption: The "Bis-Boc Trap" occurs when the mono-protected product competes with the starting material for the activated Boc reagent.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "The reaction is stuck at 10-20% conversion after 24 hours."

Diagnosis: Insufficient Nucleophilicity. The nitro group has deactivated the amine to the point where Triethylamine (TEA) or Diisopropylethylamine (DIPEA) alone cannot drive the reaction.

Corrective Action:

-

Switch Solvent: Move from DCM (Dichloromethane) to THF (Tetrahydrofuran) or Acetonitrile (MeCN) . Polar aprotic solvents stabilize the transition state better in this context.

-

Catalyst Activation: You must use DMAP. Add 10-20 mol% DMAP .

-

Temperature: Heat to reflux (

). The activation energy for attacking the electrophile is higher due to the nitro group.

Critical Note: Do not simply add more

without heating/catalyst; this will only make purification harder later without improving yield.

Scenario B: "I see two spots on TLC very close together. NMR shows a mix of product and something else."

Diagnosis: The Bis-Boc Impurity.

Because the mono-Boc product is still relatively electron-deficient (though sterically hindered), it can react again with excess

Quantitative Comparison of Species:

| Feature | Target (Mono-Boc) | Impurity (Bis-Boc) |

| TLC ( | Lower (More Polar) | Higher (Less Polar) |

| Single peak (9H) | Single peak (18H) | |

| Stability | Stable to mild base | Labile to base |

Corrective Action (The "Rescue" Protocol): If you have a mixture of Mono- and Bis-Boc:

-

Do not attempt to separate them by column chromatography yet (it is very difficult).

-

Dissolve the crude mixture in THF/MeOH (1:1) .

-

Add 2.0 eq of

or LiOH . -

Stir at room temperature for 1-3 hours.

-

Mechanism: The Bis-Boc species is sterically crowded and electronically activated; the second Boc group is much more labile. Mild base selectively hydrolyzes the Bis-Boc back to the Mono-Boc target without stripping the first Boc group [1].

Scenario C: "The product purity drops after column chromatography."

Diagnosis: Acidic Decomposition.[2][3] Boc groups on electron-deficient amines are sensitive. Silica gel is slightly acidic. If your column run is slow, the compound may be deprotecting on the column.

Corrective Action:

-

Pre-treat Silica: Flush your column with 1%

(Triethylamine) in Hexanes before loading your sample. This neutralizes the silica. -

Eluent: Add 0.5%

to your mobile phase. -

Thermal Warning: Do not heat the rotovap bath above

during concentration. Nitro-substituted carbamates can undergo thermal rearrangement or decomposition.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize Mono-Boc formation while minimizing Bis-Boc and starting material.

Reagents:

-

1-butyl-4-nitro-1H-pyrazol-5-amine (

equiv) -

Di-tert-butyl dicarbonate (

) ( -

DMAP (

equiv) -

DIPEA (

equiv) -

Solvent: Anhydrous THF (

concentration)

Step-by-Step:

-

Dissolution: In a flame-dried flask, dissolve the amine and DMAP in anhydrous THF. Add DIPEA.

-

Controlled Addition: Cool the solution to

. Add-

Why? Keeping concentration of

low relative to the amine favors mono-substitution.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4 hours.

-

Workup (The "Wash" Strategy):

-

Purification:

-

If Bis-Boc is present (>10% by NMR), perform the Rescue Protocol (Scenario B) before chromatography.[4]

-

Flash Chromatography: Hexanes/EtOAc (Gradient).

-

Part 4: Regiochemistry Logic Gate

If you are synthesizing the core scaffold from scratch, you might encounter regioselectivity issues.

Caption: Always establish the N1-butyl substituent before introducing the Boc group to avoid N1/N2 isomerization.

References

-

Selective Deprotection of Bis-Boc

-

DMAP Catalysis Mechanism

-

General Reactivity of Aminopyrazoles

- Title: Synthesis and reactivity of aminopyrazoles (Contextual grounding for electron-deficient heterocycles).

- Source: MDPI Molecules.

-

URL:[Link]

-

Boc Protection Conditions

Sources

- 1. japsonline.com [japsonline.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]

Stability of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate under acidic conditions

This technical guide addresses the stability and deprotection profile of t-Butyl (1-butyl-4-nitro-1H-pyrazol-5-yl)carbamate under acidic conditions.

The presence of the electron-withdrawing nitro group (

Executive Summary: The Stability Paradox

-

Stability Status: High Acid Stability. Unlike standard aliphatic Boc-amines (which deprotect rapidly in mild acid), this molecule exhibits enhanced stability against acidic cleavage.

-

The Cause: The C4-nitro group is strongly electron-withdrawing. It delocalizes the lone pair electrons of the N5-nitrogen into the pyrazole ring, making them less available to assist in the elimination of the tert-butyl cation.

-

Operational Consequence: Standard mild deprotection protocols (e.g., 10% TFA/DCM at RT) often result in incomplete conversion or recovered starting material. Successful deprotection requires high-concentration acid and potentially elevated temperatures.

Mechanistic Insight: Electronic Deactivation

To troubleshoot effectively, one must understand the "Tug-of-War" occurring at the molecular level.

-

Standard Boc Removal: Relies on the nitrogen lone pair donating electron density to the carbonyl oxygen, facilitating protonation and subsequent isobutylene release.

-

Your Molecule: The nitro group acts as an "electron sink," pulling density away from the nitrogen. This raises the activation energy for the rate-determining step (cation formation).

Figure 1: The nitro group (red) competes for the nitrogen lone pair, reducing the basicity required for Boc removal (green).

Optimized Protocols

Do not use dilute acids.[1] Select one of the following "Gold Standard" methods for this specific scaffold.

Method A: The "Brute Force" Approach (Recommended)

Best for: Small scale (<1g), rapid results.

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (just enough to solvate).

-

Acid Addition: Add 4.0 M HCl in Dioxane (10–20 equivalents).

-

Note: Do not use aqueous HCl; water can suppress the effective acidity needed for this deactivated system.

-

-

Temperature: Stir at Room Temperature for 1 hour.

-

Checkpoint: Check TLC/LCMS. If >20% SM remains, heat to 40–50°C for 2 hours.

-

-

Workup:

-

Concentrate in vacuo to dryness.

-

Trituration: Add diethyl ether or MTBE to the residue and sonicate. The amine hydrochloride salt should precipitate as a solid. Filter and dry.

-

Method B: The TFA Scavenger Method

Best for: Large scale, or if HCl sensitivity is suspected.

-

Dissolution: Dissolve substrate in DCM (Ratio: 5 mL per gram).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) to make a 1:1 v/v mixture (e.g., 5 mL TFA).

-

Critical Additive: Add 2-3 drops of water or triethylsilane (TES) as a cation scavenger to prevent tert-butylation of the pyrazole ring.

-

-

Reaction: Stir at RT for 2–4 hours . (Expect slower kinetics than Method A).

-

Workup: Remove volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

Troubleshooting Guide

Scenario 1: Starting Material (SM) Persists after 4 Hours

-

Diagnosis: The nitro group deactivation is stronger than the acid concentration.

-

Fix:

-

Switch solvent to neat TFA (no DCM).

-

Increase temperature to 50°C .

-

Why? Thermal energy overcomes the activation barrier raised by the electron-withdrawing effect.

-

Scenario 2: Product is a Sticky Gum/Oil (Not a Solid)

-

Diagnosis: The amine salt is lipophilic due to the

-butyl chain, or excess acid remains. -

Fix:

-

Dissolve the gum in a minimum amount of MeOH (0.5 mL).

-

Add a large excess of cold Diethyl Ether (20 mL) while stirring rapidly.

-

If it remains oily, scratch the flask glass with a spatula to induce nucleation.

-

Scenario 3: New Impurity Spots on TLC (Non-Polar)

-

Diagnosis: tert-Butyl cation alkylation.[2] The released